[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate
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Overview
Description
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate is a versatile chemical compound with a unique structure that enables diverse applications in various scientific research fields. This compound is known for its potential in contributing to the development of innovative solutions and advancements in chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The compound “(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(4-fluorophenoxy)acetate” contains an isoxazole ring and fluorophenyl groups. Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential . They have been associated with analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities . .
Mode of Action
Many bioactive compounds work by binding to specific receptors in the body, triggering or blocking certain biochemical pathways .
Biochemical Pathways
Without specific studies on “(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(4-fluorophenoxy)acetate”, it’s difficult to determine the exact biochemical pathways it affects. Isoxazole derivatives have been found to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Isoxazole derivatives have been associated with a variety of biological activities, suggesting they can have multiple effects at the molecular and cellular level .
Preparation Methods
The preparation of [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate involves several synthetic routes and reaction conditions. One common method includes the cycloisomerization of α,β-acetylenic oximes to form substituted isoxazoles under moderate reaction conditions . Another approach involves the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization . Industrial production methods may vary, but they typically involve similar synthetic strategies with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like TEMPO and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is utilized in the development of new materials and industrial processes.
Comparison with Similar Compounds
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate can be compared with other similar compounds, such as:
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound has a similar fluorophenyl group but differs in its overall structure and applications.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another isoxazole derivative with different substituents and properties.
The uniqueness of this compound lies in its specific combination of functional groups and its versatile applications across various scientific fields.
Properties
IUPAC Name |
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO4/c19-12-5-7-14(8-6-12)23-11-18(22)24-10-13-9-17(25-21-13)15-3-1-2-4-16(15)20/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMOHVHVJJXCBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)COC(=O)COC3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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